4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one
Overview
Description
4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H10F3NO and a molecular weight of 181.16 g/mol . This compound is characterized by the presence of a pyrrolidinone ring substituted with a trifluoropropyl group at the 4-position. It is known for its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and biological activities. In industry, it may be used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied. the trifluoropropyl group is known to influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives with different substituents. These similar compounds include:
- Pyrrolidin-2-one
- 4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one
- 4-(3,3,3-Trifluoropropyl)pyrrolidine The uniqueness of this compound lies in the presence of the trifluoropropyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3,3,3-trifluoropropyl)pyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)2-1-5-3-6(12)11-4-5/h5H,1-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEUPMBQJMCUOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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